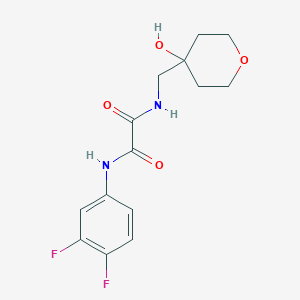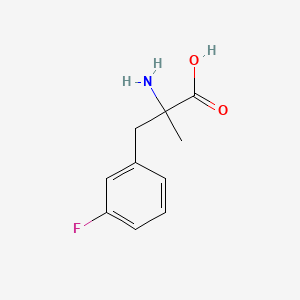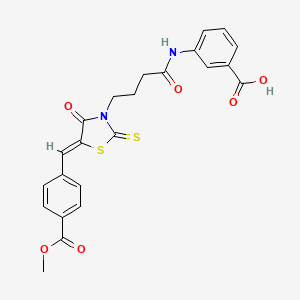
N1-(3,4-difluorophenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3,4-difluorophenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide, also known as DFOA, is an organic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Novel Synthetic Approaches
A novel synthetic approach developed by Mamedov et al. (2016) utilizes acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides. This method is operationally simple and high yielding, providing a new avenue for synthesizing anthranilic acid derivatives and oxalamides, potentially including N1-(3,4-difluorophenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide (Mamedov et al., 2016).
Structural and Bioactivity Studies
The research on pyrazole derivatives, including their synthesis, characterization, and evaluation of bioactivities such as antitumor, antifungal, and antibacterial activities, by Titi et al. (2020) could provide insights into the structural features relevant to the biological activity of compounds similar to N1-(3,4-difluorophenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide. These studies highlight the importance of specific pharmacophore sites for diverse bioactivities (Titi et al., 2020).
Supramolecular Assembly and Stacking Interactions
Research by Piotrkowska et al. (2007) on the supramolecular assemblies of N,N′-diaryloxalamides reveals the role of aryl-perfluoroaryl stacking interactions, hydrogen bonding, and steric effects in controlling the structure. This study may offer insights into the supramolecular chemistry of N1-(3,4-difluorophenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide, considering its oxalamide moiety and potential for similar interactions (Piotrkowska et al., 2007).
Anticancer Activity of Iridium(III) Complexes
The study of iridium(III) complexes by Paitandi et al. (2017) demonstrates the potential of these compounds in targeting cancer cells. Given the structural complexity and bioactivity of N1-(3,4-difluorophenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide, similar methodologies could be applied to investigate its potential anticancer properties (Paitandi et al., 2017).
Electrochemical and Theoretical Study on Corrosion Inhibition
El Hattak et al. (2021) explored the anti-corrosion performance of pyran-2-one derivatives on mild steel in acidic medium, highlighting the role of these compounds in inhibiting corrosion through electrochemical mechanisms. This study could provide a foundation for investigating the potential applications of N1-(3,4-difluorophenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide in materials science and corrosion inhibition (El Hattak et al., 2021).
Eigenschaften
IUPAC Name |
N'-(3,4-difluorophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O4/c15-10-2-1-9(7-11(10)16)18-13(20)12(19)17-8-14(21)3-5-22-6-4-14/h1-2,7,21H,3-6,8H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKOFXGFFRQOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,4-difluorophenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]-4-oxobutanoic acid](/img/structure/B2591757.png)

![2-ethyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2591760.png)
![1-[4-(Propan-2-yl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2591761.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B2591764.png)

![1-[(5-Chloropyrimidin-2-yl)amino]-3-phenylpropan-2-ol](/img/structure/B2591767.png)
![4-ethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2591770.png)
![11-(4-Butoxyphenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2591773.png)

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclopentyloxamide](/img/structure/B2591778.png)
![2-[[2-[[4-(Aminomethyl)phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide](/img/structure/B2591779.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2591780.png)